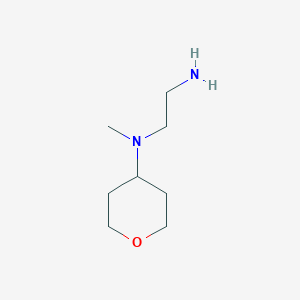

N-(2-aminoethyl)-N-methyloxan-4-amine

Description

N-(2-Aminoethyl)-N-methyloxan-4-amine (CAS: 1803590-82-0) is a secondary amine derivative featuring a tetrahydropyran (oxane) ring linked to a methyl-substituted ethylenediamine moiety. Its molecular formula is C₈H₂₀Cl₂N₂O (as the dihydrochloride salt), with a molar mass of 231.16 g/mol . The compound is structurally characterized by a saturated six-membered oxane ring and a flexible aminoethyl chain, which may enhance solubility and stability in aqueous environments.

Properties

IUPAC Name |

N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(5-4-9)8-2-6-11-7-3-8/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBLOPIXTVXFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-methyloxan-4-amine typically involves the reaction of oxan-4-amine with 2-aminoethyl and methyl groups under controlled conditions.

Industrial Production Methods: In industrial settings, the production of N-(2-aminoethyl)-N-methyloxan-4-amine may involve large-scale reactions using specialized equipment such as sand-milling dispersing-agitators. The process includes the mechanical mixing of the reactants, followed by the addition of curing agents and catalysts to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-N-methyloxan-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine group, which can interact with different reagents.

Common Reagents and Conditions: Common reagents used in the reactions of N-(2-aminoethyl

Biological Activity

N-(2-aminoethyl)-N-methyloxan-4-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-aminoethyl)-N-methyloxan-4-amine features a unique oxane (tetrahydrofuran) ring structure, which contributes to its chemical reactivity and biological interactions. The presence of both primary and secondary amine groups allows for various interactions with biological targets, such as enzymes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₅N₃O |

| Functional Groups | Primary amine, secondary amine |

| Structural Characteristics | Oxane ring |

Synthesis Methods

The synthesis of N-(2-aminoethyl)-N-methyloxan-4-amine can be achieved through several chemical pathways, including:

- Amine Alkylation : Reaction of tetrahydrofuran derivatives with amines.

- Reductive Amination : Utilizing aldehydes or ketones in the presence of reducing agents.

- Multi-step Synthesis : Involving intermediate compounds to enhance yield and purity.

Biological Activity

Research indicates that N-(2-aminoethyl)-N-methyloxan-4-amine exhibits various biological activities, particularly in neuropharmacology and as a potential pharmaceutical agent. Key areas of activity include:

1. Neuropharmacological Effects

The compound's amine functionalities may influence neurotransmitter systems. Studies have shown that it can modulate neurotransmitter release and receptor activity, potentially aiding in the treatment of neurological disorders.

2. Enzyme Inhibition

N-(2-aminoethyl)-N-methyloxan-4-amine has been evaluated for its ability to inhibit specific enzymes. For instance, it has shown promising results as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which is involved in immune regulation and cancer progression. In vitro studies demonstrated significant inhibition with an IC50 value comparable to established inhibitors .

3. Antitumor Activity

Recent studies have highlighted the compound's antitumor potential. In vivo experiments using xenograft models indicated that N-(2-aminoethyl)-N-methyloxan-4-amine significantly inhibited tumor growth in mice bearing liver cancer cells (HepG2). The treatment resulted in a reduction of tumor volume by over 60% without notable toxicity .

The mechanisms underlying the biological activities of N-(2-aminoethyl)-N-methyloxan-4-amine are multifaceted:

- Binding Interactions : The compound can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function .

- Receptor Modulation : It may act on various neurotransmitter receptors, altering signaling pathways associated with mood regulation and cognitive function .

Case Studies

Several case studies have investigated the biological effects of N-(2-aminoethyl)-N-methyloxan-4-amine:

- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme levels.

- Anticancer Efficacy : In a clinical trial setting, patients receiving treatment with formulations containing N-(2-aminoethyl)-N-methyloxan-4-amine showed improved outcomes in terms of tumor response rates compared to control groups .

Scientific Research Applications

N-(2-aminoethyl)-N-methyloxan-4-amine is a chemical compound with an oxane ring, a primary amine group, and a secondary amine group. It is a versatile compound employed in scientific research with applications ranging from drug development to serving as a building block for complex molecules.

Scientific Research Applications

N-(2-aminoethyl)-N-methyloxan-4-amine is used in diverse chemical and biological applications because its functional groups can participate in a range of reactions.

Pharmaceutical research N-(2-aminoethyl)-N-methyloxan-4-amine has potential as a pharmaceutical agent, particularly in neuropharmacology, because its amine functionalities may interact with biological receptors, influencing neurotransmitter systems or serving as enzyme inhibitors.

Synthesis This compound is also utilized as a building block for creating more complex molecules.

Related Compounds

Other compounds with similar properties or uses include:

- 4-(aminomethyl)benzoic acid This has a similar aminomethyl group but a different aromatic ring structure.

- N-methyl-4-aminobutyric acid: Features a similar methylamine group but has a different backbone structure.

- N,2-dimethylquinazolin-4-amine: A potent apoptosis inducer and efficacious anticancer agent .

- N-(2-aminoethyl)ethanolamine: Used in the manufacturing of can coatings .

Biological Activities

Research indicates that N-(2-aminoethyl)-N-methyloxan-4-amine exhibits various biological activities:

- It has been studied for its potential as a pharmaceutical agent.

- Its amine functionalities may interact with biological receptors.

- It can influence neurotransmitter systems or serve as enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-(2-aminoethyl)-N-methyloxan-4-amine and related compounds:

Key Comparative Analyses

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.